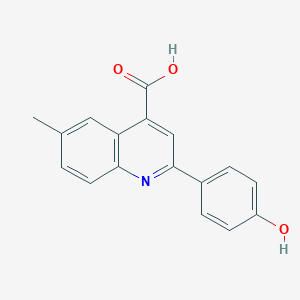

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBGUJBWECBNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419983 | |

| Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116734-15-7 | |

| Record name | 6-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] This guide provides an in-depth, technical overview of a robust and efficient pathway for the synthesis of a specific, highly functionalized derivative: 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. The core of this synthesis is the Pfitzinger reaction, a classic and reliable method for constructing quinoline-4-carboxylic acids from isatin precursors.[3][4] We will dissect the strategic selection of starting materials, provide a detailed, step-by-step experimental protocol, and elucidate the underlying reaction mechanism. This document is designed to serve as a practical and scientifically grounded resource, blending established chemical principles with field-proven insights to enable successful synthesis and further research.

Introduction to the Quinoline Core

The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that are ubiquitous in natural products and pharmacologically active molecules.[5] The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural framework that facilitates interactions with a wide array of biological targets. Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore. The carboxylic acid group often acts as a key binding element, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites, a feature exemplified in inhibitors of dihydroorotate dehydrogenase (DHODH).[6][7] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in modern drug discovery.[2][8]

Strategic Synthesis: The Pfitzinger Reaction

While numerous named reactions exist for quinoline synthesis, such as the Doebner-von Miller, Combes, and Friedländer methods, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is uniquely suited for the direct synthesis of quinoline-4-carboxylic acids.[3][9][10] This reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[1] Its primary advantage is the direct and regioselective installation of the C4-carboxylic acid group, which originates from the C2-carbonyl of the isatin ring. This strategic efficiency makes it the method of choice for the target molecule.

Synthesis Pathway Design and Retrosynthetic Analysis

The synthesis of this compound is logically approached through a Pfitzinger condensation. The retrosynthetic analysis breaks the target molecule down into its constituent starting materials.

-

The quinoline-4-carboxylic acid core points directly to an isatin precursor.

-

The 6-methyl substituent on the quinoline ring necessitates a methyl group at the 5-position of the isatin. Therefore, the required starting material is 5-methylisatin .

-

The 2-(4-hydroxyphenyl) substituent is derived from the carbonyl component. This requires an acetophenone derivative with a hydroxyl group at the 4-position of the phenyl ring, identifying the second key reactant as 4'-hydroxyacetophenone .

Caption: General experimental workflow for the Pfitzinger synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-methylisatin (8.05 g, 0.05 mol) and 4'-hydroxyacetophenone (6.81 g, 0.05 mol).

-

Base Addition: Prepare a solution of potassium hydroxide (16.83 g, 0.30 mol) in 100 mL of 95% ethanol. Carefully add the ethanolic KOH solution to the flask containing the starting materials. A color change is typically observed.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal & Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

-

Purification of Salt: To the resulting residue, add 100 mL of deionized water to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 4'-hydroxyacetophenone and other neutral impurities. [1]6. Precipitation: Cool the aqueous layer in an ice bath. While stirring, slowly add glacial acetic acid dropwise to acidify the solution until the pH reaches approximately 4-5. The product will precipitate as a solid. [1]7. Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any remaining salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. [1][3]

-

Amide Hydrolysis: The strong base (KOH) first hydrolyzes the amide bond within the 5-methylisatin ring to form the potassium salt of an intermediate keto-acid (Intermediate 2 ).

-

Condensation: The aniline moiety of the keto-acid undergoes condensation with the carbonyl group of 4'-hydroxyacetophenone to form an imine, which tautomerizes to the more stable enamine intermediate (Intermediate 4 ).

-

Cyclization & Dehydration: The enamine then undergoes an intramolecular cyclization via nucleophilic attack on the ketone. This is followed by a dehydration step, which results in the aromatization of the newly formed ring, yielding the final quinoline product (Product 5 ).

Caption: The mechanism of the Pfitzinger reaction.

Data and Characterization

Expected Results

| Parameter | Expected Value |

| Product | This compound |

| Formula | C₁₇H₁₃NO₃ |

| Molar Mass | 279.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 70-85% (typical) |

| Melting Point | >220 °C (decomposes) |

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aromatic protons on both the quinoline and hydroxyphenyl rings. A singlet for the C6-methyl group (~2.4-2.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm) and the phenolic -OH proton (~9-10 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for all 17 carbons, including the characteristic signal for the carboxylic acid carbon (~168-170 ppm) and the methyl carbon (~21-22 ppm).

-

FT-IR (KBr, cm⁻¹): Look for a broad O-H stretch (from both carboxylic acid and phenol, ~3400-2500 cm⁻¹), a strong C=O stretch (carboxylic acid, ~1700-1720 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1600-1450 cm⁻¹).

-

Mass Spectrometry (ESI-MS): Expect to find the molecular ion peak [M+H]⁺ at m/z 280.09 or [M-H]⁻ at m/z 278.08.

Conclusion

The Pfitzinger reaction provides a direct, high-yielding, and strategically sound pathway for the synthesis of this compound. By carefully selecting 5-methylisatin and 4'-hydroxyacetophenone as starting materials, this method efficiently constructs the desired, highly functionalized quinoline core. The protocol described herein is robust and scalable, offering a solid foundation for the production of this compound for further investigation in medicinal chemistry and drug development programs. The inherent value of the quinoline-4-carboxylic acid scaffold ensures that efficient synthetic routes like this remain critical tools for the scientific community.

References

-

Wikipedia. Pfitzinger reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Synform. Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline derivatives. [Link]

-

PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

-

International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosos an. [Link]

-

Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

-

National Institutes of Health. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]

-

PubMed Central. Quinoline: A versatile heterocyclic. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijcps.org [ijcps.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. iipseries.org [iipseries.org]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Foreword: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The physicochemical properties of these compounds are paramount, governing their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the key physicochemical properties of a specific quinoline derivative, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, a molecule of significant interest in contemporary drug discovery programs.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a detailed exploration of the experimental methodologies used to determine these critical parameters. By understanding the "why" behind the "how," researchers can better anticipate the behavior of this and related molecules, paving the way for more informed and efficient drug development.

Molecular Profile of this compound

The foundational step in characterizing any molecule is to establish its fundamental structural and chemical properties. While experimental data for this compound is not extensively available in public literature, we can compile a profile based on available database information and data from closely related analogs.

Structural and Basic Chemical Information

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₃ | [3] |

| Molecular Weight | 279.29 g/mol | [3] |

| IUPAC Name | This compound | |

| CAS Number | Not available | |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O | |

| InChI Key | Not available |

Predicted Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's properties, guiding experimental design and prioritization.

| Property | Predicted Value | Source |

| XlogP | 3.0 | [4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [5] |

These predicted values suggest that this compound has moderate lipophilicity and the potential for hydrogen bonding, which are key determinants of its interaction with biological targets and its pharmacokinetic behavior.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized experimental protocols for determining the key physicochemical properties of this compound. These methodologies are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. For a compound like this compound, a high melting point is anticipated due to its rigid aromatic structure and potential for intermolecular hydrogen bonding. For a closely related analog, 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, the melting point is reported to be greater than 320 °C, suggesting a high thermal stability for this class of compounds.[6]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[7]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a drug candidate in both aqueous and organic media is a critical factor influencing its bioavailability and formulation development. Quinoline derivatives are generally weak bases, and their aqueous solubility is often pH-dependent.[9][10] It is anticipated that this compound will exhibit low solubility in neutral water but increased solubility in acidic and basic solutions due to the presence of both a weakly basic quinoline nitrogen and an acidic carboxylic acid group, as well as a phenolic hydroxyl group.

-

Preparation of Solutions: A series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, 9) and various organic solvents (e.g., ethanol, DMSO, methanol) are prepared.

-

Sample Addition: An excess amount of this compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspensions are filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Shake-Flask Method for Solubility Determination.

Acidity and Basicity (pKa) Determination

The pKa values of a molecule dictate its ionization state at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. This compound is an amphoteric molecule possessing both acidic (carboxylic acid and phenol) and basic (quinoline nitrogen) functional groups. Potentiometric titration is a highly accurate method for determining pKa values.[11][12]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[13] The ionic strength of the solution is maintained with a background electrolyte like 0.15 M KCl.[11]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[11]

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) and a standardized solution of strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values are determined from the inflection points of the curve.[14]

Caption: Potentiometric Titration for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic quinoline ring system. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[15]

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

Spectrum Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

-

Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelengths of maximum absorbance (λmax).

Caption: UV-Vis Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).[16][17] For quinoline derivatives, ¹H NMR spectra typically show signals in the aromatic region (7.0-9.0 ppm).[16]

-

Sample Preparation: 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1] Tetramethylsilane (TMS) may be added as an internal reference standard.

-

Spectrum Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns of the signals are analyzed to assign the resonances to specific atoms within the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[18][19]

-

Sample Preparation: A dilute solution of the sample (typically 10-100 µg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[20]

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized using a suitable technique, such as electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

Conclusion

The physicochemical properties of this compound are critical determinants of its potential as a therapeutic agent. This technical guide has provided a comprehensive overview of these properties, along with detailed, field-proven experimental protocols for their determination. While experimental data for this specific molecule is limited, the provided methodologies offer a robust framework for its complete characterization. By applying these protocols, researchers can generate the high-quality data necessary to advance their drug discovery and development programs.

References

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- University of Calgary. (n.d.). Melting point determination. Retrieved from [https://chem.ucalgary.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Al-dhahri, T. A. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Carvalho, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 65. [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(1), 46-52. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry. Retrieved from [Link]

-

van der Wulp, M., & van der Meer, F. (2009). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 643(1-2), 1-13. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research, 13(6), 1-2. [Link]

-

Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

-

PubChem. (n.d.). 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 2-(4-HYDROXY-PHENYL)-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: [amp.chemicalbook.com]

- 4. PubChemLite - 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (C16H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. 6-BROMO-2-(4-HYDROXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID CAS#: 351443-08-8 [m.chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fiveable.me [fiveable.me]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action and Investigational Framework for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a quinoline derivative whose biological mechanism of action is not extensively characterized in publicly accessible scientific literature. Primarily documented as a chemical intermediate, its structural features, particularly the quinoline-4-carboxylic acid core, suggest potential for biological activity, as this scaffold is present in numerous compounds with well-defined pharmacological roles. This guide provides a comprehensive analysis of the potential mechanisms of action for this compound, drawing inferences from structurally related molecules. We will explore the established activities of quinoline-4-carboxylic acid derivatives, propose a putative mechanism of action for the title compound, and provide a detailed experimental framework for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploratory study of novel quinoline derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound. Structurally, it features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key substitutions on this core include a carboxylic acid group at position 4, a methyl group at position 6, and a 4-hydroxyphenyl group at position 2. While its primary documented use is as a precursor in the synthesis of photographic couplers, the quinoline-4-carboxylic acid moiety is a well-established pharmacophore found in a variety of biologically active molecules. This structural similarity provides a logical starting point for investigating its potential therapeutic applications.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Pharmacophore

The quinoline-4-carboxylic acid scaffold is the foundation for a class of compounds with diverse and significant biological activities. Notably, this core is central to the quinolone and fluoroquinolone antibiotics, which exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Beyond their antimicrobial properties, derivatives of quinoline-4-carboxylic acid have been explored for their potential as:

-

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).

-

Anticancer agents: Through various mechanisms including inhibition of tyrosine kinases and induction of apoptosis.

-

Antiviral agents: By interfering with viral replication processes.

-

Neurological agents: Modulating neurotransmitter receptors.

The specific biological activity of a quinoline-4-carboxylic acid derivative is heavily influenced by the nature and position of its substituents. The presence of the 4-hydroxyphenyl group and the 6-methyl group on the title compound are key determinants of its potential biological targets and mechanism of action.

Putative Mechanism of Action: Targeting Inflammatory Pathways

Based on the structural features of this compound, a plausible, yet unproven, mechanism of action is the modulation of inflammatory pathways. The 4-hydroxyphenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

We hypothesize that this compound may act as an inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Proposed Signaling Pathway

The following diagram illustrates the proposed point of intervention for this compound within the arachidonic acid signaling pathway.

Caption: Proposed inhibition of COX-1/COX-2 by this compound.

Experimental Framework for Mechanism of Action Elucidation

To investigate the hypothesized anti-inflammatory mechanism of action, a systematic, multi-stage experimental approach is recommended. This framework is designed to first screen for general biological activity and then to progressively narrow down the specific molecular targets and pathways involved.

Stage 1: In Vitro Screening for Anti-inflammatory Activity

The initial phase focuses on establishing whether the compound possesses anti-inflammatory properties using cell-based and enzymatic assays.

Experimental Protocol: Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in cell culture medium. Pre-treat the cells with the compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the inhibitory effect of the compound.

Stage 2: Target Identification and Validation

If the compound shows significant anti-inflammatory activity, the next stage is to identify its specific molecular target(s).

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

-

Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX-1 and COX-2.

-

Reagent Preparation: Prepare the assay buffer, heme, and purified COX-1 and COX-2 enzymes as per the kit's protocol.

-

Compound Incubation: Add various concentrations of this compound to the wells of a 96-well plate. Include a known COX inhibitor (e.g., indomethacin) as a positive control and a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of the compound for both COX-1 and COX-2 to determine its potency and selectivity.

Stage 3: In Vivo Efficacy Studies

Positive in vitro results should be followed by in vivo studies to confirm the compound's anti-inflammatory effects in a living organism.

Experimental Protocol: Carrageenan-induced Paw Edema in Rodents

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses.

-

Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of the compound compared to the control group.

Investigational Workflow Diagram

The following diagram outlines the logical flow of the experimental framework.

Caption: A stepwise workflow for the investigation of this compound.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental framework.

| Parameter | Description | Example Value |

| TNF-α Inhibition (IC50) | Concentration of the compound that inhibits 50% of TNF-α production in LPS-stimulated macrophages. | 15.2 µM |

| IL-6 Inhibition (IC50) | Concentration of the compound that inhibits 50% of IL-6 production in LPS-stimulated macrophages. | 22.5 µM |

| COX-1 Inhibition (IC50) | Concentration of the compound that inhibits 50% of COX-1 activity. | 5.8 µM |

| COX-2 Inhibition (IC50) | Concentration of the compound that inhibits 50% of COX-2 activity. | 1.2 µM |

| In Vivo Efficacy (ED50) | The dose of the compound that causes a 50% reduction in paw edema in the carrageenan model. | 10 mg/kg |

Note: The example values are hypothetical and would need to be determined experimentally.

A lower IC50 value for COX-2 compared to COX-1 would suggest that the compound is a selective COX-2 inhibitor, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be elucidated, its structural analogy to known pharmacologically active quinoline-4-carboxylic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed hypothesis of COX inhibition offers a starting point for a systematic and rigorous scientific inquiry. The experimental framework outlined in this guide provides a clear path forward for researchers to characterize the biological activity of this compound and to determine its potential for further drug development. Future studies could also explore other potential mechanisms, such as the inhibition of other inflammatory mediators or the modulation of transcription factors involved in the inflammatory response.

References

-

Quinoline-4-carboxylic acids as a promising scaffold for the development of novel therapeutic agents. European Journal of Medicinal Chemistry, [Link]

-

The role of cyclooxygenase in inflammation and cancer. The Journal of Clinical Investigation, [Link]

-

Carrageenan-induced paw edema in the rat and mouse. Current Protocols in Pharmacology, [Link]

-

Lipopolysaccharide (LPS) and its role in the induction of the pro-inflammatory response. Journal of Leukocyte Biology, [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA). British Journal of Clinical Pharmacology, [Link]

-

Quinolone and fluoroquinolone antibiotics: a review of their chemistry, mechanism of action, and resistance. Molecules, [Link]

- Synthesis of 2-aryl-6-methyl-quinoline-4-carboxylic acids.

An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

This guide provides a comprehensive technical overview of the known and potential biological activities of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoline-4-carboxylic acid derivatives.

Introduction

The quinoline-4-carboxylic acid scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The versatility of this core structure allows for extensive chemical modification, leading to a diverse range of therapeutic agents. This guide focuses on a specific derivative, this compound, and outlines a proposed research framework to elucidate its biological potential based on the established activities of structurally related compounds.

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction.[4][5][6] This one-pot synthesis involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[5] For the synthesis of this compound, a substituted isatin and a substituted acetophenone would be the starting materials. Microwave-assisted Pfitzinger reactions have been shown to be an efficient method for the synthesis of such derivatives.[7]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on 2-aryl-quinoline-4-carboxylic acid derivatives, this compound is hypothesized to possess significant anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential

Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8][9] The proposed mechanisms of action are diverse and include:

-

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as sirtuin 3 (SIRT3) and histone deacetylases (HDACs).[10][11][12]

-

Cell Cycle Arrest: Induction of cell cycle arrest, particularly at the G0/G1 or G2/M phase, is a common observation for this class of compounds.[10]

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells.

A proposed signaling pathway for the potential anticancer activity is illustrated below:

Caption: Potential anticancer signaling pathways of the target compound.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[13][14] Some analogs have shown potent anti-inflammatory and analgesic activities in animal models.[15][[“]] The mechanism of action for some derivatives has been shown to be distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), with suggestions of T-cell function downregulation.[14]

Antimicrobial Activity

The quinoline core is a well-established scaffold in the development of antimicrobial agents.[1][17] Derivatives of 2-aryl-quinoline-4-carboxylic acid have shown promising activity against both Gram-positive and Gram-negative bacteria.[18][19]

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a systematic experimental approach is proposed.

In Vitro Anticancer Activity Screening

1. Cell Viability Assay (MTT or SRB Assay):

-

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.

-

Method:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT or SRB reagent and incubate as per the manufacturer's protocol.

-

Measure the absorbance to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

2. Cell Cycle Analysis (Flow Cytometry):

-

Objective: To investigate the effect of the compound on cell cycle progression.

-

Method:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

3. Apoptosis Assay (Annexin V/PI Staining):

-

Objective: To determine if the compound induces apoptosis.

-

Method:

-

Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Stain the cells with Annexin V-FITC and propidium iodide.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Proposed Workflow for In Vitro Anticancer Evaluation

Caption: A streamlined workflow for in vitro anticancer evaluation.

In Vitro Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages:

-

Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Method:

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition.

-

In Vitro Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Method:

-

Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing growth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection of turbidity.

-

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Control) |

| MCF-7 | 5.2 | 0.8 |

| PC-3 | 8.1 | 1.2 |

| A549 | 12.5 | 2.5 |

| HCT116 | 6.8 | 1.0 |

| Fibroblasts | > 100 | 15.0 |

Table 2: Hypothetical Anti-inflammatory and Antimicrobial Data

| Assay | Result |

| NO Inhibition (IC50) | 15.7 µM |

| MIC (S. aureus) | 32 µg/mL |

| MIC (E. coli) | 64 µg/mL |

Conclusion

While specific biological data for this compound is not yet available in the public domain, the extensive research on structurally related 2-aryl-quinoline-4-carboxylic acids strongly suggests its potential as a multi-faceted therapeutic agent. The proposed research framework in this guide provides a robust starting point for a comprehensive evaluation of its anticancer, anti-inflammatory, and antimicrobial properties. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Retrieved from [Link]

- Wen, X., Cai, Y., Zheng, Y., Ai, Y., Chen, C., & Hu, M. (2016).

-

Pfitzinger reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

- Šulková, R., & Perjési, P. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives.

- Patel, H. D., & Vasava, D. J. (2017). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 6(2), 1-11.

- Hui, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.

-

Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.). Retrieved from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]

- Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376.

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (n.d.). Retrieved from [Link]

- Hui, L., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225.

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). Retrieved from [Link]

- Al-Ostoot, F. H., Al-attas, A. S., Al-Mekhlafi, N. A., Al-Qubaisi, M. S., Wadaan, M. A., & Areeshi, M. Y. (2020).

- Berger, F. M., Gregory, F. J., & Kletzkin, M. (1985). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Agents and Actions, 16(1-2), 63-65.

- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (n.d.). Retrieved from [Link]

-

Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... (n.d.). Retrieved from [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (n.d.). Retrieved from [Link]

- Wen, X., Cai, Y., Zheng, Y., Ai, Y., Chen, C., & Hu, M. (2016).

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2892.

- Wen, X., Cai, Y., Zheng, Y., Ai, Y., Chen, C., & Hu, M. (2016).

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (n.d.). Retrieved from [Link]

- Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). Retrieved from [Link]

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcps.org [ijcps.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. consensus.app [consensus.app]

- 17. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic Acid Derivatives and Analogs

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone scaffold in the development of therapeutic agents.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] Within this versatile class, 2-arylquinoline-4-carboxylic acids have garnered significant attention for their potent bioactivities.[5][6] This guide focuses specifically on the 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid core and its analogs, exploring their synthesis, structure-activity relationships (SAR), and therapeutic promise. The strategic placement of the 4-hydroxyphenyl group at the C2 position, the methyl group at C6, and the carboxylic acid at C4 creates a unique molecular architecture with significant potential for targeted drug design.

Part 1: Strategic Synthesis of the Quinoline Core

The construction of the quinoline scaffold is a well-established field, yet the choice of synthetic route is critical for achieving desired substitution patterns and yields. Traditional methods, while foundational, often involve harsh conditions, whereas modern green chemistry approaches offer more environmentally benign alternatives.[2][7]

Foundational Synthesis Methodologies

Several classical named reactions remain relevant for synthesizing the quinoline-4-carboxylic acid core:

-

Pfitzinger Reaction: This is a highly versatile method for producing substituted quinoline-4-carboxylic acids.[1][8] The reaction involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base.[1][8] Its primary advantage is the direct formation of the carboxylic acid at the 4-position. For the target scaffold, isatin would be reacted with a substituted acetophenone.

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound (or its precursor) and an aniline in the presence of a strong acid and an oxidizing agent.[1][9] It is a robust method for creating a variety of substitutions on the benzo ring of the quinoline.

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group.[1][9] It is particularly useful for creating polysubstituted quinolines under either acidic or basic conditions.[9]

The choice between these methods is dictated by the availability of starting materials and the desired substitution pattern. For instance, the Pfitzinger reaction is ideal when starting from isatin to directly install the C4-carboxylic acid.

Green and Modern Synthetic Protocols

To mitigate the environmental impact of traditional methods, greener protocols have been developed:[2]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][10] This technique has been successfully applied to the Doebner and Pfitzinger reactions.[6][10]

-

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and efficiency, often under milder conditions than conventional heating.[2]

-

Nanocatalysis: The use of nanocatalysts offers high efficiency, selectivity, and reusability, aligning with the principles of green chemistry.[4][7] These catalysts can be employed in various quinoline synthesis protocols to improve performance and simplify workup procedures.[4][7]

Workflow for Quinoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of quinoline derivatives, applicable to many of the discussed methods.

Caption: Generalized workflow for the synthesis of quinoline derivatives.

Detailed Experimental Protocol: Pfitzinger Synthesis

This protocol describes a microwave-assisted Pfitzinger reaction to synthesize a 2-aryl-quinoline-4-carboxylic acid derivative.[10]

-

Reactant Preparation: In a closed microwave vessel, combine isatin (1 mmol), the corresponding acetophenone (e.g., 4'-hydroxyacetophenone) (1.05 equiv.), and potassium hydroxide (10 equiv.).

-

Solvent Addition: Add aqueous ethanol (10 mL) to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 12 minutes at 140°C.

-

Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Acidification: After cooling the reaction mixture to room temperature, acidify it with glacial acetic acid until a precipitate forms.

-

Isolation: Collect the solid product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-aryl-quinoline-4-carboxylic acid.[10]

-

Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.[5][6]

Part 2: Biological Activities and Therapeutic Mechanisms

Derivatives of the 2-arylquinoline-4-carboxylic acid scaffold have demonstrated a wide array of pharmacological activities, making them promising candidates for drug development.[3]

Anticancer Potential

This class of compounds has shown significant potential as anticancer agents, acting through various mechanisms.[3] Some derivatives function as inhibitors of crucial enzymes like dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs), or disrupt tubulin polymerization.[3][11]

A structure-activity relationship study on quinoline 4-carboxylic acid analogs as inhibitors of L1210 dihydroorotate dehydrogenase identified three critical regions for activity:

-

C2 Position: Requires bulky, hydrophobic substituents.[11]

-

C4 Position: Shows a strict requirement for the carboxylic acid group.[11]

-

Benzo Ring: Appropriate substitutions on this ring are necessary for potent inhibition.[11]

The inhibition of DHODH is a particularly attractive anticancer strategy, as it targets the de novo pyrimidine biosynthetic pathway, which is often upregulated in cancer cells.[11]

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Antimicrobial Activity

The quinoline scaffold is famously associated with antibacterial agents (e.g., fluoroquinolones).[12] Novel 2-phenyl-quinoline-4-carboxylic acid derivatives have also been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The introduction of amino substituents into the molecule can serve as new hydrogen bond donors and receptors, potentially increasing binding affinity to bacterial enzymes and improving physicochemical properties.[6]

Anti-inflammatory and Antioxidant Properties

Certain quinoline-related carboxylic acids have demonstrated appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models, comparable to the classical NSAID indomethacin but without associated cytotoxicity.[13] Additionally, while some studies report a lack of DPPH radical scavenging capacity[13], others have shown that modifying isatin to produce quinoline-4-carboxylic acid derivatives can increase antioxidant activity.[14] Specifically, a 2-(4-methylphenyl)quinoline-4-carboxylic acid showed better antioxidant inhibition than its 2-methyl counterpart, suggesting the aryl ring contributes to stabilizing radicals through resonance.[14]

Summary of Biological Activity

The following table summarizes the reported biological activities of selected 2-arylquinoline-4-carboxylic acid derivatives.

| Compound Class/Derivative | Target/Assay | Activity Metric | Reported Value | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₄) | S. aureus | MIC | 64 µg/mL | [6] |

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a₇) | E. coli | MIC | 128 µg/mL | [6] |

| Quinoline-4-carboxylic acid deriv. (P6) | SIRT3 Inhibition (MLLr leukemic cells) | IC₅₀ | 7.2 µM | [3] |

| Quinoline-4-carboxylic acid deriv. (7c) | MCF-7 (Breast Cancer) | IC₅₀ | 1.73 µg/mL | [3] |

| Brequinar Sodium Analog | Dihydroorotate Dehydrogenase | Inhibition | Potent | [11] |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Antioxidant (DPPH) | % Inhibition | 40.43% | [14] |

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing lead compounds. For the 2-arylquinoline-4-carboxylic acid scaffold, specific structural features are consistently linked to biological activity.

-

The C4-Carboxylic Acid: This group is often essential for activity. Its potential to act as a hydrogen bond donor or participate in a salt bridge interaction is critical for binding to many biological targets.[11][15] Esterification of this group typically leads to a complete loss of activity.[15]

-

The C2-Aryl Group: The presence and nature of the aryl ring at the C2 position are significant. Bulky, hydrophobic groups are often required for activities like DHODH inhibition.[11] Substitutions on this phenyl ring (e.g., the 4-hydroxy group) can modulate activity, solubility, and metabolic stability.

-

The C6-Methyl Group: Substitutions on the benzo portion of the quinoline ring fine-tune the electronic and steric properties of the molecule. A methyl group at C6 can enhance hydrophobic interactions within a receptor's binding pocket and influence the overall pharmacological profile.

-

Other Positions (N1, C3): The nitrogen at position 1 (N1) is critical, likely acting as a hydrogen bond acceptor.[15] Modifications at the C3 position can also have a profound impact on the compound's activity.

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile and promising platform for the development of novel therapeutics. [3]Their synthetic accessibility allows for the creation of diverse compound libraries for screening against various diseases. [3]The profound anticancer, antimicrobial, and anti-inflammatory properties demonstrated by this class warrant further investigation.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Exploration of New Analogs: Synthesizing novel derivatives with diverse substitutions at the C2-aryl and benzo rings to further refine the structure-activity relationship and discover compounds with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can effectively explore the full therapeutic potential of this important class of molecules.

References

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Yıldırım, M., et al. (2025). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. Available at: [Link]

-

Getie, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

Kumar, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Available at: [Link]

-

MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH. Available at: [Link]

-

Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]

-

Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Semantic Scholar. Available at: [Link]

-

Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

-

ResearchGate. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iipseries.org [iipseries.org]

- 10. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

A Technical Guide to the Structure-Activity Relationship of 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Abstract

The 2-aryl-quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific analog, 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. By deconstructing the molecule into its core pharmacophoric components, we will explore the functional significance of the quinoline-4-carboxylic acid backbone, the C2-(4-hydroxyphenyl) substituent, and the C6-methyl group. This document synthesizes established principles of medicinal chemistry with actionable protocols for analog synthesis and a recommended assay cascade to empower research teams in the rational design of more potent and selective therapeutic agents based on this promising scaffold.

Introduction to a Privileged Scaffold

The quinoline ring system is a cornerstone of drug discovery, recognized for its versatile biological profile.[3] When coupled with a carboxylic acid at the C4-position and an aryl group at the C2-position, it gives rise to a class of compounds with significant therapeutic potential. A notable example is Brequinar, an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] The structural similarity of this compound to Brequinar suggests it may engage similar biological targets, making a thorough investigation of its SAR a high-value endeavor for developing novel inhibitors.

This guide will systematically dissect the molecule to build a comprehensive SAR model. We will examine how modifications to each key region are likely to impact biological activity, providing a strategic framework for lead optimization.

Core Pharmacophore Analysis: The Quinoline-4-Carboxylic Acid Moiety

The quinoline-4-carboxylic acid fragment serves as the foundational anchor for biological activity in many analogs. A seminal SAR study on quinoline carboxylic acids identified the C4-carboxylic acid as having a strict requirement for the inhibition of enzymes like DHODH.[4]

-

The C4-Carboxylic Acid: This group is the primary point of electrostatic interaction. In a receptor binding pocket, the carboxylate can form a crucial salt bridge with a positively charged amino acid residue, such as Arginine (Arg), or establish strong hydrogen bonds with residues like Glutamine (Gln).[5] Its planar orientation with the quinoline ring system rigidly positions it for optimal interaction. Esterification or reduction of this acid to an alcohol invariably leads to a dramatic loss of potency, confirming its role as an essential binding motif.

-

The C2-Aryl Substituent: The C2 position demands a bulky, hydrophobic substituent for effective receptor occupancy.[4] The phenyl ring in our lead compound fulfills this requirement, likely inserting into a nonpolar channel within the target's binding site. The linkage to the quinoline core creates a biphenyl-like structure that enhances affinity through extensive hydrophobic interactions.

Below is a diagram illustrating the foundational pharmacophoric features.

Caption: Core pharmacophoric elements of the target molecule.

SAR Exploration at the C2-Position: The 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group offers a rich opportunity for potency and selectivity modulation. Its primary features for exploration are the position and nature of the hydroxyl substituent.

The Critical Role of the 4'-Hydroxyl Group

The hydroxyl group is a potent hydrogen bond donor and acceptor. In many enzyme inhibitors, a phenolic hydroxyl group forms a critical hydrogen bond with a backbone carbonyl or a polar side chain (e.g., Tyrosine, Threonine), significantly enhancing binding affinity.[6] Replacing or relocating this group is a fundamental step in any SAR campaign.

-

Replacement with Bioisosteres: Swapping the hydroxyl (-OH) for a methoxy (-OCH₃) group will eliminate its hydrogen-bonding donor capability while retaining its acceptor potential and increasing lipophilicity. An amine (-NH₂) maintains H-bond donor/acceptor properties but alters the electronics. Replacement with a hydrogen (-H) or a halogen (-F, -Cl) serves to probe the importance of the H-bond versus steric or electronic effects.

-

Positional Isomerism: Moving the hydroxyl group from the para (4') position to the meta (3') or ortho (2') position will rigorously test the spatial requirements of the binding pocket. A significant drop in activity upon relocation would strongly suggest a highly directional and specific hydrogen bond interaction is required.

The following table summarizes the expected impact of these modifications on biological activity, using hypothetical IC₅₀ values for a target like DHODH to illustrate key medicinal chemistry principles.

| Modification of C2-Phenyl Ring | Rationale | Expected IC₅₀ (nM) |

| Parent: 4'-OH | Forms critical H-bond with a key residue (e.g., Tyr356 in DHODH).[6] | 25 |

| 4'-H | Removal of H-bond donor/acceptor. Probes necessity of the interaction. | > 5,000 |

| 4'-OCH₃ | Removes H-bond donor capability. Increases lipophilicity. | 500 |

| 4'-F | Weak H-bond acceptor. Electron-withdrawing. | 1,500 |

| 4'-NH₂ | Potent H-bond donor/acceptor. Alters basicity. | 75 |

| 3'-OH | Relocates H-bond donor/acceptor. Tests spatial constraints. | 800 |

| 2'-OH | Relocates H-bond donor/acceptor. Potential for intramolecular H-bond with quinoline N. | > 10,000 |

SAR Exploration at the Quinoline C6-Position

Substituents on the benzo portion of the quinoline ring are known to modulate pharmacokinetic properties and can fine-tune receptor interactions.[4] The 6-methyl group on the parent structure likely contributes to hydrophobic interactions in a broader region of the binding site.

-

Size and Lipophilicity: Replacing the methyl (-CH₃) group with hydrogen (-H) would test its contribution to binding. Increasing the size to an ethyl (-CH₂CH₃) or isopropyl (-CH(CH₃)₂) would probe for potential steric clashes.

-

Electronic Effects: Introducing an electron-withdrawing group like fluorine (-F) or chlorine (-Cl) at the C6-position can alter the pKa of the quinoline nitrogen and the C4-carboxylic acid, potentially influencing binding and cellular permeability. A fluorine atom is often used to block metabolic oxidation at that position.

Proposed Synthetic Strategy for Analog Generation

To systematically explore the SAR, a robust and versatile synthetic route is required. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is an ideal choice for generating the desired library of analogs.[2][7][8]

General Protocol for Doebner Synthesis

Objective: To synthesize 2-aryl-6-substituted-quinoline-4-carboxylic acid analogs.

Materials:

-

Substituted aniline (e.g., p-toluidine for the 6-methyl group)

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

-

Pyruvic acid

-

Ethanol (absolute)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) as catalyst

Step-by-Step Procedure:

-

Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted aniline (1.0 eq) and ethanol. Stir until fully dissolved.

-

Aldehyde Addition: Add the substituted benzaldehyde (1.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Pyruvic Acid Addition: Add pyruvic acid (1.1 eq) dropwise to the mixture.

-

Catalysis & Reflux: Add the acid catalyst (e.g., 0.2 eq TFA) and heat the reaction mixture to reflux (approx. 80°C).[9]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by filtration, wash with cold ethanol, and then water to remove residual acid. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and LCMS analysis.

This synthetic approach is highly modular, allowing for the facile substitution of both the aniline and benzaldehyde starting materials to generate the full matrix of desired analogs for SAR exploration.

Recommended In Vitro Assay Cascade

A tiered approach to biological evaluation ensures efficient use of resources, prioritizing the most promising compounds for more complex studies.

Caption: Recommended workflow for in vitro evaluation of synthesized analogs.

Protocol: Primary Enzymatic Inhibition Assay (Example: DHODH)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the target enzyme.